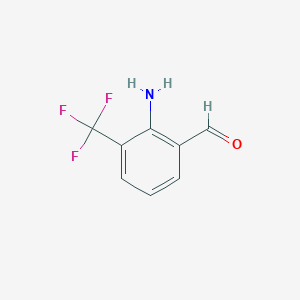

2-Amino-3-(trifluoromethyl)benzaldehyde

Overview

Description

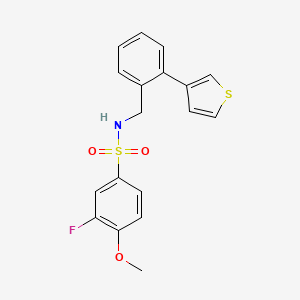

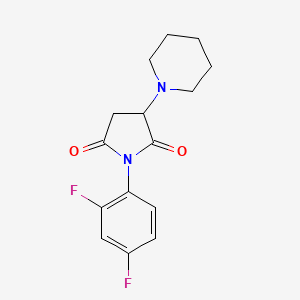

“2-Amino-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H6F3NO. It has a molecular weight of 189.14 . The compound is pale-yellow to yellow-brown in color . It is used as an intermediate in the synthesis of various chemical compounds .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-4H,12H2 . This code provides a unique representation of the molecule’s structure .Scientific Research Applications

Chromatographic Analysis of Primary Amines : A study by Beale et al. (1989) explored the use of a related compound, 3-Benzoyl-2-quinolinecarboxaldehyde, as a precolumn fluorogenic reagent for ultra-high sensitivity determination of primary amines. This has implications for analyzing amino acids and proteins with high sensitivity (Beale et al., 1989).

Catalysis in Knoevenagel Condensations : Gascón et al. (2009) reported that metal-organic frameworks (MOFs) with non-coordinated amino groups exhibited high activity as solid basic catalysts in Knoevenagel condensation reactions. This suggests potential use in organic synthesis (Gascón et al., 2009).

Synthesis of Trifluoromethylated Compounds : Zhang et al. (2017) described a method for synthesizing trifluoromethylated naphthoquinones, demonstrating the utility of such compounds in creating structurally diverse molecules under mild conditions (Zhang et al., 2017).

Pressure-Dependent Enantioselectivity in Organic Reactions : Jessop et al. (2002) discovered that amino alcohol-catalyzed alkylation of benzaldehydes by dialkylzincs in supercritical fluids showed high conversion and enantioselectivity, with the reaction's outcome being affected by solvent polarity and pressure (Jessop et al., 2002).

Synthesis of Biologically Active Intermediates : Duan et al. (2017) developed a high-efficiency method for synthesizing 2-((4-substituted phenyl)amino)benzaldehyde, an important intermediate in the creation of anticancer drugs (Duan et al., 2017).

Asymmetric Catalysis in Organic Synthesis : Liu et al. (2001) used aminonaphthols to catalyze the enantioselective ethylation of aryl aldehydes, showing the role of such compounds in producing high enantioselectivities in organic synthesis (Liu et al., 2001).

Mechanistic Studies in Metal-Organic Frameworks : Hajek et al. (2015) conducted a mechanistic investigation of the aldol condensation reaction in amino-functionalized metal–organic frameworks, which could assist in material engineering at the molecular level (Hajek et al., 2015).

Synthesis of Labeled Benzaldehydes : Boga et al. (2014) developed a methodology for the synthesis of functionally labeled benzaldehydes, important for the synthesis of natural products and pharmaceutical drugs (Boga et al., 2014).

Mechanism of Action

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as the aldol reaction . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

The compound’s participation in the Aldol reaction suggests that it may influence pathways involving aldehyde or ketone components .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-(trifluoromethyl)benzaldehyde . These factors can include pH, temperature, presence of other molecules, and more.

properties

IUPAC Name |

2-amino-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZCBJNPRDYHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2868858.png)

![2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate](/img/structure/B2868859.png)

![N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2868862.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2868864.png)

![2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868865.png)

![ethyl 3-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2868867.png)

![3-Phenyl-2-propan-2-yl[1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2868868.png)

![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2868870.png)